molecular formula C31H32N2O7 B015610 5'-O-(4,4'-Dimethoxytrityl)thymidine CAS No. 40615-39-2

5'-O-(4,4'-Dimethoxytrityl)thymidine

Cat. No. B015610
CAS RN: 40615-39-2
M. Wt: 544.6 g/mol
InChI Key: UBTJZUKVKGZHAD-UPRLRBBYSA-N
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Description

Synthesis Analysis

The synthesis of 5'-O-(4,4'-Dimethoxytrityl)thymidine involves several chemical reactions designed to introduce protective groups that safeguard sensitive sites on the thymidine molecule during oligonucleotide synthesis. Studies have detailed methods to improve the synthesis of related compounds, such as 3′-DEOXY-3′-[18F]fluorothymidine ([18F]FLT), by understanding the behavior of similar precursors under synthesis conditions, leading to improved radiochemical yields through modification of synthesis processes (Cleij et al., 2001).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of dimethoxytrityl (DMT) groups that are attached to the 5' position of thymidine. These groups play a significant role in protecting the molecule during synthetic procedures, allowing for selective reactions to occur at desired sites. Structural studies of similar compounds have shown the importance of these protective groups in stabilizing the molecule and facilitating its incorporation into DNA sequences (Abdel-Rahman et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving this compound are central to the synthesis of oligonucleotides. The protective DMT group is removed under specific conditions to allow for the coupling of nucleotides in the formation of DNA sequences. The chemical properties of this compound, including its reactivity and stability, are crucial for the efficiency of oligonucleotide synthesis processes. Research into variously oxidized diastereomeric derivatives of similar compounds has provided insights into their chemical reactions, structural stability, and the effects of different functional groups on their properties (Gács-baitz et al., 2009).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are important for its handling and use in synthetic chemistry. These properties determine the conditions under which the compound can be stored, handled, and used in reactions without degradation or loss of efficacy. Studies focused on the synthesis and properties of oligonucleotides containing modifications have shed light on the physical characteristics of these compounds and their implications for synthesis and application (Ueno et al., 1998).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity towards different reagents and conditions, play a crucial role in its function as a protective group in nucleotide synthesis. Understanding these properties allows chemists to design and optimize synthesis protocols for DNA sequences, ensuring high fidelity and efficiency. The exploration of chemical reactions, such as the specific phosphorylation by herpesvirus thymidine kinase, highlights the nuanced chemical behavior of thymidine derivatives and their potential applications (Chen et al., 1980).

Scientific Research Applications

  • 5'-O-(4,4'-Dimethoxytrityl)thymidine derivatives can stabilize DNA structures such as duplexes, three-way junctions, and triplexes, offering potential targets for antisense oligonucleotides (Abdel-Rahman, Ali, & Pedersen, 1996).

  • Thymidine dimers containing a tetrazole ring synthesized using this compound can improve the thermal stability of DNA/DNA and DNA/RNA duplexes, which is significant for DNA research and sequencing (Filichev, Malin, Ostrovskii, & Pedersen, 2002).

  • Modifications with 4′-C-(hydroxymethyl)thymidine improve oligodeoxynucleotide stability and can attach to minor grooves in DNA and RNA duplexes (Thrane, Fensholdt, Regner, & Wengel, 1995).

  • The 4,4′,4′′-tris(levulinoyloxy)trityl group, related to this compound, serves as an effective primary hydroxyl protecting group in thymidine synthesis (Sekine & Hata, 1985).

  • 3′-THIOAMIDO-MODIFIED 3′-DEOXYTHYMIDINE-5′-TRIPHOSPHATES, derived from this compound, are useful as chain terminators in Sanger-DNA sequencing, improving genomic results (Schwarzer, Wojczewski, & Engels, 2001).

  • This compound facilitates the synthesis of 3′-deoxy-3′-[18F]fluorothymidine, offering a more stable alternative for radiopharmaceutical applications (Wodarski, Eisenbarth, Weber, Henze, Haberkorn, & Eisenhut, 2000).

Mechanism of Action

Target of Action

The primary target of 5’-O-(4,4’-Dimethoxytrityl)thymidine (also known as DMT-T) is the nucleic acid structure within cells . It is used in the synthesis of polynucleotides and polythymidylic acids .

Mode of Action

DMT-T is a modified nucleoside that is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It interacts with its targets by being incorporated into the growing oligonucleotide chain during synthesis .

Biochemical Pathways

DMT-T is involved in the nucleic acid synthesis pathway . It is used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides . This affects the downstream processes of DNA replication, transcription, and translation.

Pharmacokinetics

Like other nucleosides, it is expected to have good bioavailability as it can be incorporated into cells during nucleic acid synthesis .

Result of Action

The incorporation of DMT-T into oligonucleotides can result in the formation of modified nucleic acids. This can have various effects at the molecular and cellular levels, depending on the specific sequence and structure of the oligonucleotides .

Action Environment

The action of DMT-T can be influenced by various environmental factors. For instance, it is sensitive to moisture and heat, and thus, it should be stored under inert gas at a temperature of 2-8°C . The efficacy and stability of DMT-T can also be affected by the conditions under which the nucleic acid synthesis reactions are carried out.

Biochemical Analysis

Biochemical Properties

5’-O-(4,4’-Dimethoxytrityl)thymidine plays a crucial role in biochemical reactions. It is used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides . This suggests that it interacts with enzymes and proteins involved in nucleotide synthesis and oligodeoxynucleotide formation.

Molecular Mechanism

The molecular mechanism of action of 5’-O-(4,4’-Dimethoxytrityl)thymidine involves its incorporation into oligodeoxynucleotides This suggests that it may bind to biomolecules involved in nucleotide synthesis and exert its effects at the molecular level

Temporal Effects in Laboratory Settings

It is known to be used in the synthesis of oligodeoxynucleotides , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given its role in the synthesis of oligodeoxynucleotides , it may interact with enzymes or cofactors involved in nucleotide synthesis.

properties

IUPAC Name

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTJZUKVKGZHAD-UPRLRBBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074961
Record name Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-
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Molecular Weight

544.6 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 5'-O-Dimethyltritylthymidine
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CAS RN

40615-39-2
Record name 5′-O-(4,4′-Dimethoxytrityl)thymidine
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Record name 5'-O-Dimethyltritylthymidine
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Record name Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-
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Record name Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-
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Record name 5'-O-(p,p'-dimethoxytrityl)thymidine
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Synthesis routes and methods I

Procedure details

For example, the furan-side monoadduct between thymidine and 8-methoxypsoralen, prepared as described above, is reacted with 4,4'-dimethoxytrityl chloride at room temperature in an appropriate anhydrous solvent to give the 5'-dimethoxytrityl thymidine:8-methoxypsoralen monoadduct. Following purification by high pressure liquid chromatography this compound is reacted with chloro-N,N diisopropylamino methoxyphosphine at room temperature in an appropriate solvent to give the 5'-dimethoxytritylthymidine phosphoramidite: 8-methoxypsoralen monoadduct. This compound is then used as an activated protected nucleoside phosphoramidite in a typical phosphite triester polynucleotide synthesis. The stereochemistry of the 8-methoxypsoralen moiety is correct (i.e. cis-syn) for subsequent crosslink formation when hybridized to the complementary sequence.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary role of 5'-O-(4,4'-Dimethoxytrityl)thymidine in oligonucleotide synthesis?

A1: this compound acts as a building block in oligonucleotide synthesis. The 4,4'-dimethoxytrityl (DMT) group serves as a protecting group for the 5'-hydroxyl group of thymidine. This protection is crucial for the controlled and stepwise addition of nucleotides during oligonucleotide chain assembly. [, , , , ]

Q2: How is the 4,4'-dimethoxytrityl group removed after a coupling step in oligonucleotide synthesis?

A2: The 4,4'-dimethoxytrityl (DMT) group is acid-labile and can be selectively removed using mild acidic conditions, typically with a weak acid like trichloroacetic acid or dichloroacetic acid in an appropriate solvent. This deprotection step exposes the 5'-hydroxyl group for the next round of nucleotide coupling. [, , ]

Q3: Can you elaborate on the use of alternative protecting groups in oligonucleotide synthesis, as mentioned in the research?

A3: Research has explored alternative protecting groups for the phosphate group in oligonucleotide synthesis. One example is the 2-benzamidoethyl group and its derivatives. These groups offer varying degrees of stability and can be cleaved under specific conditions using concentrated ammonium hydroxide. This allows for fine-tuning the deprotection process during oligonucleotide synthesis. []

Q4: The research mentions the use of this compound in conjunction with "soluble supports." What are these soluble supports and what advantages do they offer?

A4: Soluble supports, such as those derived from pentaerythrityl or cyclodextrins, provide an alternative to traditional solid-phase oligonucleotide synthesis. These supports allow for oligonucleotide assembly in solution, potentially simplifying purification steps. The oligonucleotide remains attached to the soluble support throughout the synthesis and can be cleaved off at the end. [, ]

Q5: Are there any examples of this compound being used in the synthesis of modified oligonucleotides?

A5: Yes, the research shows this compound being employed in the synthesis of a PNA-DNA hybrid. In this case, it was used alongside a PNA building block to create an oligonucleotide with a mixed backbone. This highlights the versatility of this compound in synthesizing diverse oligonucleotide structures. []

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